REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][c:7]1[cH:8][c:9]2[c:10]([n:11]([CH3:15])[c:12](=[O:14])[o:13]2)[cH:16][cH:17]1)([CH3:5])([CH3:18])[CH3:19].[C:20]([Si:21]([CH3:22])([CH3:23])[O:24][c:25]1[cH:26][cH:27][c:28]2[o:29][c:30](=[O:31])[n:32]([CH3:33])[c:34]2[cH:35]1)([CH3:36])([CH3:37])[CH3:38]>>[OH:6][c:7]1[cH:8][c:9]2[c:10]([n:11]([CH3:15])[c:12](=[O:14])[o:13]2)[cH:16][cH:17]1
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Name
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Cn1c(=O)oc2cc(O[Si](C)(C)C(C)(C)C)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)oc2cc(O[Si](C)(C)C(C)(C)C)ccc21
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Name
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Cn1c(=O)oc2ccc(O[Si](C)(C)C(C)(C)C)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)oc2ccc(O[Si](C)(C)C(C)(C)C)cc21
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Name
|
|
Type
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product
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Smiles
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Cn1c(=O)oc2cc(O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |